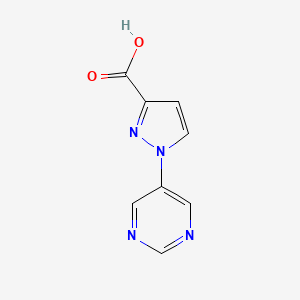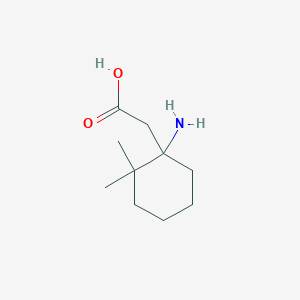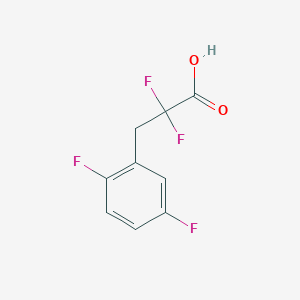
3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring and the propanoic acid moiety. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound with high purity.
化学反应分析
Types of Reactions
3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
科学研究应用
3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
2,5-Difluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
3,5-Difluorophenylboronic acid: Another fluorinated phenyl compound with boronic acid functionality.
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: Compounds with similar fluorinated phenyl rings but different functional groups.
Uniqueness
3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both phenyl and propanoic acid moieties with multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
属性
分子式 |
C9H6F4O2 |
|---|---|
分子量 |
222.14 g/mol |
IUPAC 名称 |
3-(2,5-difluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6F4O2/c10-6-1-2-7(11)5(3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
InChI 键 |
ZXAATUVHYMZDNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


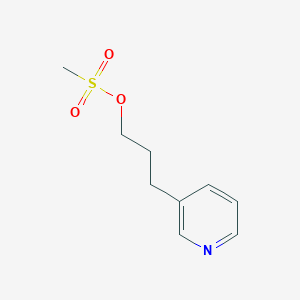
![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)

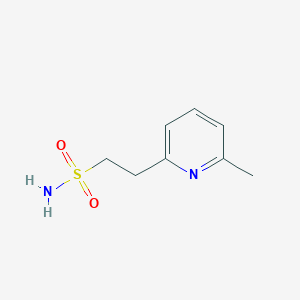
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
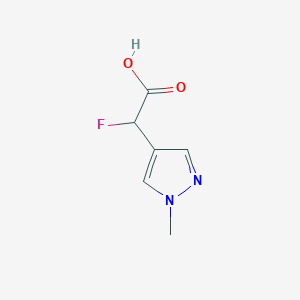
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
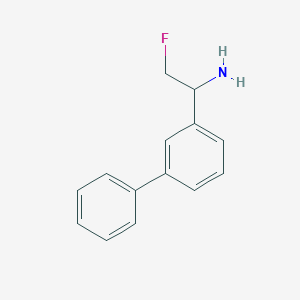
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
